molecular formula C7F8O3S B1588521 Pentafluorophenyl trifluoromethanesulfonate CAS No. 60129-85-3

Pentafluorophenyl trifluoromethanesulfonate

Cat. No.: B1588521
CAS No.: 60129-85-3
M. Wt: 316.13 g/mol
InChI Key: OTTBRWDUQHDNBY-UHFFFAOYSA-N
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Description

Pentafluorophenyl trifluoromethanesulfonate, also known as trifluoromethanesulfonic acid pentafluorophenyl ester or pentafluorophenyl triflate , is a chemical compound with the molecular formula C7F8O3S . It is a colorless to almost colorless clear liquid. Let’s explore its properties and applications .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenol with trifluoromethanesulfonic anhydride in the presence of pyridine. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as a reactive silylating agent. The resulting compound is stable and can be used for various applications .


Chemical Reactions Analysis

This compound can undergo nucleophilic substitution reactions with various nucleophiles. For example, it can react with amines, alcohols, and other nucleophiles. The triflate group acts as a leaving group, facilitating these reactions .


Physical and Chemical Properties Analysis

  • Precautionary Statements : Handle with care, avoid heat/sparks/open flames, wear protective gear, and dispose of properly

Scientific Research Applications

Catalysis and Reaction Promotion

Pentafluorophenyl trifluoromethanesulfonate shows significant promise in catalysis and reaction promotion. In a study by Ishihara et al. (1996), it was found that scandium trifluoromethanesulfonate, a related compound, serves as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides. This catalyst exhibits high activity, making it useful for acylating not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, significantly enhancing reaction efficiency (Ishihara et al., 1996).

Synthesis and Reactivity

The synthesis and reactivity of derivatives of this compound have been explored in various studies. Patel and Kirchmeier (1992) demonstrated that trifluoromethyl and pentafluorophenyl moieties could be easily transferred to various fluorinated inorganic and organic sulfur and carbon centers, showcasing the versatility of these compounds in synthesizing complex molecules (Patel & Kirchmeier, 1992). Additionally, Hrnčariková and Végh (2003) found that 1-pentafluorophenyl-1H-pyrrole and its derivatives undergo electrophilic substitution reactions, indicating its potential in the development of novel organic compounds (Hrnčariková & Végh, 2003).

Proton Transport Studies

A study by Hayes, Paddison, and Tuckerman (2011) on proton transport in triflic acid pentahydrate provided insights into proton dissociation and transport in perfluorosulfonic acid membranes, which are relevant in hydrogen fuel cells. This research, while not directly involving this compound, highlights the broader context of trifluoromethanesulfonates in studying proton transport mechanisms, which is crucial for the development of efficient fuel cell technologies (Hayes et al., 2011).

Safety and Hazards

Pentafluorophenyl trifluoromethanesulfonate poses hazards such as skin and eye irritation. It is essential to handle it with caution and follow safety guidelines .

Future Directions

Research on pentafluorophenyl trifluoromethanesulfonate continues to explore its applications in organic synthesis, catalysis, and materials science. Further investigations may reveal novel reactions and uses for this compound .

Biochemical Analysis

Biochemical Properties

Pentafluorophenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in catalysis and reaction promotion. It has been found to serve as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides . This compound interacts with various enzymes, proteins, and other biomolecules, enhancing reaction efficiency and facilitating the synthesis of complex molecules .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior and function, impacting overall cellular health and activity .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a Lewis acid catalyst, facilitating the transfer of trifluoromethyl and pentafluorophenyl moieties to various fluorinated inorganic and organic sulfur and carbon centers . This versatility allows it to participate in the synthesis of novel organic compounds and organometallic complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic activity and health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation, impacting its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, contributing to its overall impact on cellular processes .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F8O3S/c8-1-2(9)4(11)6(5(12)3(1)10)18-19(16,17)7(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTBRWDUQHDNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434670
Record name pentafluorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60129-85-3
Record name pentafluorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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